Methyl 4-mercapto-2-(trifluoromethyl)benzoate
Description
Methyl 4-mercapto-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring a trifluoromethyl (-CF₃) group at the 2-position and a mercapto (-SH) group at the 4-position of the benzene ring. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the mercapto group introduces nucleophilic and metal-binding capabilities, distinguishing it from other derivatives .
Properties
Molecular Formula |
C9H7F3O2S |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
methyl 4-sulfanyl-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F3O2S/c1-14-8(13)6-3-2-5(15)4-7(6)9(10,11)12/h2-4,15H,1H3 |
InChI Key |
WNVUPKYIDYILNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-mercapto-2-(trifluoromethyl)benzoate typically involves the esterification of 4-mercapto-2-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-mercapto-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-mercapto-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-mercapto-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares Methyl 4-mercapto-2-(trifluoromethyl)benzoate with structurally related compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Unique Properties/Applications |
|---|---|---|---|
| This compound | C₉H₇F₃O₂S | -SH, -CF₃, benzoate ester | High nucleophilicity (SH group), enhanced lipophilicity (CF₃) |
| Methyl 4-methoxy-2-(trifluoromethyl)benzoate | C₁₀H₉F₃O₃ | -OCH₃, -CF₃, benzoate ester | Used in coatings, analytical standards; methoxy group increases stability |
| Ethyl 4-methoxy-2-(trifluoromethyl)benzoate | C₁₁H₁₁F₃O₃ | -OCH₃, -CF₃, ethyl ester | Tailored for agrochemicals; ethyl ester alters solubility |
| Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate | C₉H₇ClF₃NO₂ | -NH₂, -Cl, -CF₃, benzoate ester | Balances reactivity (Cl) and stability (CF₃); used in drug intermediates |
| Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate | C₉H₅F₅O₂ | -F, -CF₃, benzoate ester | Enhanced electron-withdrawing effects; applications in fluorinated polymers |
Table 2: Comparative Physicochemical Properties
| Property | This compound* | Methyl 4-methoxy-2-(trifluoromethyl)benzoate | Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate |
|---|---|---|---|
| Molecular Weight | ~242 g/mol | 246.17 g/mol | 265.6 g/mol |
| LogP (Lipophilicity) | ~3.5 (estimated) | 2.8 | 3.1 |
| Key Reactivity | Thiol-disulfide exchange, metal binding | Ester hydrolysis, electrophilic substitution | Nucleophilic substitution (Cl site) |
| Thermal Stability | Moderate (SH oxidation risk) | High | Moderate (Cl substitution) |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
